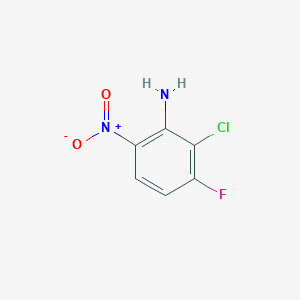

2-Chloro-3-fluoro-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYFBTINNKCDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662808 | |

| Record name | 2-Chloro-3-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948014-34-4 | |

| Record name | 2-Chloro-3-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-6-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds. Substituted anilines, particularly those bearing halogen and nitro functionalities, represent a cornerstone in the synthesis of a diverse array of bioactive compounds. This technical guide focuses on 2-Chloro-3-fluoro-6-nitroaniline, a compound of significant interest due to its unique electronic and structural properties. As a Senior Application Scientist, the aim of this document is to provide a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, thereby serving as a valuable resource for researchers in drug discovery and development. The strategic placement of chloro, fluoro, and nitro groups on the aniline ring presents a fascinating case study in substituent effects on reactivity and biological activity.

Molecular and Physicochemical Properties

This compound, with the CAS number 948014-34-4, is a substituted aromatic amine.[1][2] The interplay of its functional groups—an electron-donating amino group and electron-withdrawing chloro, fluoro, and nitro groups—governs its chemical behavior. The molecular formula is C₆H₄ClFN₂O₂ and it has a molecular weight of 190.56 g/mol .[1][3]

Structural and Electronic Features

The benzene ring is substituted with four different groups, leading to a specific electronic distribution that influences its reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly reduces the basicity of the aniline nitrogen by delocalizing its lone pair of electrons.[4][5] The chloro (-Cl) and fluoro (-F) substituents also exert electron-withdrawing inductive effects. This electronic profile makes the aromatic ring electron-deficient and influences the regioselectivity of further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 948014-34-4 | [1][2] |

| Molecular Formula | C₆H₄ClFN₂O₂ | [1][3] |

| Molecular Weight | 190.56 g/mol | [1][3] |

| IUPAC Name | This compound | |

| SMILES | FC1=CC=C(--INVALID-LINK--=O)C(N)=C1Cl | [2] |

| Purity | ≥98% (commercially available) | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature. | [2] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical precursor for the synthesis of this compound would be a di-halogenated nitrobenzene. For instance, a plausible route could involve the ammonolysis of a tri-substituted benzene derivative, such as 1,2-dichloro-3-fluoro-4-nitrobenzene. This approach is analogous to the synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene.[6][7]

Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: In a high-pressure autoclave, combine 1,2-dichloro-3-fluoro-4-nitrobenzene (1 equivalent) with a suitable organic solvent (e.g., ethanol).

-

Ammonolysis: Add an excess of aqueous ammonia to the reaction mixture.

-

Heating and Pressurization: Seal the autoclave and heat the mixture to a temperature typically ranging from 120-150°C for several hours. The internal pressure will increase due to the heating and the presence of ammonia.

-

Work-up: After cooling the reactor to room temperature, the reaction mixture is typically filtered to isolate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Proposed synthetic route for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The amino group can undergo typical reactions such as diazotization, acylation, and alkylation. However, its nucleophilicity is reduced by the presence of the electron-withdrawing groups on the aromatic ring.

-

Aromatic Ring: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group. The existing substituents will direct the position of any further electrophilic aromatic substitution, although the deactivated nature of the ring makes such reactions challenging.

-

Nitro Group: The nitro group can be reduced to an amino group, which would open up further synthetic possibilities for creating di-amino benzene derivatives.[8]

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not available in the provided search results, we can predict the key features based on the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of all four substituents. The protons on the benzene ring will likely appear as complex multiplets due to coupling with each other and potentially with the fluorine atom. The amino protons will appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.56 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications in Drug Discovery and Development

Substituted nitroanilines are valuable building blocks in the synthesis of pharmaceuticals.[4][9] The presence of chloro, fluoro, and nitro groups in this compound suggests its potential utility in medicinal chemistry for several reasons:

-

Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex heterocyclic compounds, which are frequently found in the structures of drugs.

-

Modulation of Physicochemical Properties: The fluorine atom can be strategically incorporated to enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate.[10]

-

Antimicrobial and Other Biological Activities: Nitroaromatic compounds and halogenated anilines have been investigated for a range of biological activities, including antimicrobial and antiprotozoal effects.[11]

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique substitution pattern provides a platform for a variety of chemical transformations. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its properties, potential synthesis, and applications based on the well-established chemistry of related compounds. Further research into the reactivity and biological activity of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 948014-34-4|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Chloro-3-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 131593015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 7. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 8. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-3-fluoro-6-nitroaniline: A Key Building Block for Scientific Innovation

This guide provides a comprehensive overview of 2-Chloro-3-fluoro-6-nitroaniline, a halogenated nitroaniline derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, physicochemical properties, synthesis, safety protocols, and its emerging role as a versatile synthetic intermediate.

Core Identification: CAS Number and IUPAC Name

At the heart of any chemical discourse is the unambiguous identification of the compound . This compound is uniquely identified by the following:

-

Chemical Abstracts Service (CAS) Number: 948014-34-4

-

International Union of Pure and Applied Chemistry (IUPAC) Name: this compound

These identifiers are crucial for accurate database searches, regulatory compliance, and unambiguous communication in scientific literature.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 190.56 g/mol | --INVALID-LINK-- |

| Appearance | Solid (form may vary) | General knowledge |

| XLogP3 | 2.3 | --INVALID-LINK-- |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Synthesis and Mechanistic Considerations

A plausible synthetic pathway would likely involve the nitration of a suitable di-halogenated aniline or the ammonolysis of a tri-halogenated nitrobenzene. The choice of starting material and reaction conditions is critical to control regioselectivity and maximize the yield of the desired isomer. For instance, the synthesis of related compounds like 2,3-dichloro-6-nitroaniline often starts from 1,2,3-trichlorobenzene, which is first nitrated to form 2,3,4-trichloronitrobenzene, followed by a high-pressure ammonolysis reaction.[1] This suggests that a similar approach, potentially starting from a chloro-fluoro-substituted benzene derivative, could be employed.

The rationale behind a multi-step synthesis is to introduce the functional groups in a controlled manner. For example, the directing effects of the existing substituents on the aromatic ring will determine the position of the incoming nitro group during nitration. The presence of both chloro and fluoro groups, with their differing electronic and steric properties, adds a layer of complexity to predicting the reaction outcome.

Below is a conceptual workflow for the synthesis of a substituted nitroaniline, illustrating the logical steps involved.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization: The Chemical Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) will be influenced by the positions of the chloro, fluoro, and nitro groups. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the six carbon atoms in the benzene ring, with their chemical shifts dictated by the attached functional groups.

-

¹⁹F NMR: Fluorine NMR will show a characteristic signal for the single fluorine atom, and its coupling to adjacent protons can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

-

NO₂ stretching: Asymmetric and symmetric stretches, usually in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Cl and C-F stretching: In the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆H₄ClFN₂O₂ (189.9945 Da).[2] The isotopic pattern of the molecular ion, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, will be a key diagnostic feature.

Applications in Drug Discovery and Chemical Synthesis

Halogenated anilines and nitroaromatics are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3] The presence of chloro, fluoro, and nitro groups in this compound provides multiple reactive sites, making it a valuable intermediate for creating more complex molecules.

-

Pharmaceutical Synthesis: The aniline functional group can be readily diazotized and converted into a variety of other functionalities. The nitro group can be reduced to an amine, providing another point for modification. The halogen atoms can participate in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the construction of heterocyclic scaffolds common in many drug molecules. The incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. For example, the related compound 2,3-dichloro-6-nitroaniline is a known intermediate in the production of the pesticide aclonifen.[1]

The general workflow for utilizing a building block like this compound in a drug discovery context is depicted below.

Caption: Utilization of this compound in a drug discovery workflow.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting. The following safety precautions are essential:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit not yet extensively documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of functional groups offers a rich platform for the development of novel pharmaceuticals and other high-value chemical products. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential. This guide serves as a foundational resource for scientists and researchers embarking on work with this promising compound.

References

- 1. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 2. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. news.umich.edu [news.umich.edu]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Characterization of 2-Chloro-3-fluoro-6-nitroaniline

Introduction

2-Chloro-3-fluoro-6-nitroaniline is a substituted aromatic amine of significant interest within the fields of medicinal chemistry and materials science. Its classification as a "Protein Degrader Building Block" by commercial suppliers suggests its utility as a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1] The strategic placement of chloro, fluoro, nitro, and amino functional groups on the benzene ring imparts a unique electronic and steric profile, making it a versatile scaffold for creating targeted covalent inhibitors and other advanced chemical probes.

This guide provides an in-depth overview of the molecular properties of this compound and outlines a comprehensive, field-proven workflow for its structural verification and purity assessment. The methodologies described herein are grounded in fundamental analytical principles and are designed to ensure the highest degree of scientific integrity for researchers and drug development professionals.

Molecular and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClFN₂O₂ | [1] |

| Molecular Weight | 190.56 g/mol | [1][2] |

| CAS Number | 948014-34-4 | [1][3] |

| Appearance | Light-yellow to brown powder or crystals | [4] |

| Purity (Commercial) | ≥98% | [1] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point (Predicted) | 133.4 ± 25.9 °C | [5] |

| Refractive Index (Predicted) | 1.618 | [5] |

Analytical Workflow for Structural Elucidation and Purity Assessment

Ensuring the identity and purity of a starting material like this compound is paramount for the reproducibility and success of subsequent synthetic and biological applications. The following multi-technique workflow provides a self-validating system for comprehensive characterization.

Caption: A comprehensive analytical workflow for the characterization of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of nitroaromatic compounds and represent best practices in a drug development setting.[6][7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the industry standard for purity assessment of small organic molecules due to its high resolution and compatibility with UV-Vis detection.[7] The aromatic nature and nitro-group chromophore of the target molecule make it highly suitable for detection at 254 nm.

Protocol:

-

System: HPLC system with UV-Vis detector (e.g., Waters Alliance).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

0-1 min: 25% B

-

1-10 min: Linear gradient from 25% to 65% B

-

10-11 min: Linear gradient from 65% to 25% B

-

11-15 min: Hold at 25% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[8]

-

Injection Volume: 5 µL.

-

Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 100 µg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the molecular weight, serving as an unambiguous identifier. For this molecule, which contains both chlorine and fluorine, the isotopic pattern is a key diagnostic feature.

Protocol:

-

System: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI is generally preferred for molecules with an amino group, which is readily protonated.

-

LC Method: A rapid isocratic or gradient elution using the HPLC conditions above can be used to introduce the sample.

-

Mass Analyzer: Scan a mass range of m/z 50-500.

-

Sample Preparation: Use the same diluted sample prepared for HPLC analysis (100 µg/mL).

Expected Results:

-

Protonated Molecule [M+H]⁺: The primary ion observed will be the protonated parent molecule at m/z 191.00.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster will be observed.[9] The [M+H]⁺ peak at m/z 191.00 (containing ³⁵Cl) will be accompanied by an [M+2+H]⁺ peak at m/z 193.00 (containing ³⁷Cl) with a relative intensity of approximately one-third (a 3:1 ratio).[9] This pattern is a definitive indicator of a monochlorinated compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), allowing for the unambiguous assembly of the molecular structure.

Protocol:

-

System: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (δ 6.5-8.5 ppm): Two doublets are expected for the two protons on the aromatic ring. The proton ortho to the nitro group will be the most downfield (deshielded). Coupling constants will reveal their relative positions.

-

Amine Region (δ 5.0-7.0 ppm, broad): A broad singlet corresponding to the two protons of the -NH₂ group.[10] Its chemical shift can be concentration-dependent and it may exchange with D₂O.

-

-

¹³C NMR:

-

Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to the electron-withdrawing nitro, chloro, and fluoro groups will have characteristic chemical shifts.

-

-

¹⁹F NMR:

-

A single resonance is expected for the fluorine atom. Its chemical shift and coupling to adjacent protons (if any) will confirm its position on the ring.

-

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent, rapid technique for confirming the presence of key functional groups.[11]

Protocol:

-

System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Analysis: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[12]

-

Aromatic C-H Stretching: Signals observed just above 3000 cm⁻¹.

-

N-O Stretching (Nitro Group): Two strong, characteristic bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[12]

-

C-Cl Stretching: Typically found in the 600-800 cm⁻¹ region.

-

C-F Stretching: A strong absorption band in the 1000-1400 cm⁻¹ region.

Plausible Synthetic Pathway

While specific synthesis procedures for this compound are proprietary, a plausible route can be inferred from the chemical literature on related compounds. A common strategy involves the reduction of a dinitro precursor or the ammonolysis of a polychlorinated aromatic.[13][14] A likely pathway is the catalytic hydrogenation of a corresponding dinitro compound, where reaction conditions can be tuned to selectively reduce one nitro group.

Caption: A plausible synthetic route via selective reduction of a dinitro precursor.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Keep in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[3]

References

- 1. labsolu.ca [labsolu.ca]

- 2. 6-Chloro-3-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 131593015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 948014-34-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Fluoro-6-nitroaniline | 17809-36-8 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. epa.gov [epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis routes of 2-Chloro-3-fluoroaniline [benchchem.com]

- 14. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-3-fluoro-6-nitroaniline: Melting and Boiling Point Determination

Introduction to 2-Chloro-3-fluoro-6-nitroaniline

This compound is a halogenated nitroaniline derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile intermediates in the synthesis of more complex molecules. The presence of chloro, fluoro, and nitro functional groups on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block in drug discovery and the development of novel materials.[1] Accurate determination of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its application in synthesis, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 948014-34-4 | [2][3] |

| Molecular Formula | C₆H₄ClFN₂O₂ | [2][3] |

| Molecular Weight | 190.56 g/mol | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | To be determined | N/A |

| Boiling Point | To be determined | N/A |

The Significance of Melting and Boiling Points in Scientific Research

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.[4] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[5]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[6] The boiling point is also a characteristic physical property that can be used to identify and assess the purity of a substance.[6][7]

PART 1: Determination of Melting Point

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[8] This method involves heating a small sample of the substance in a capillary tube and observing the temperature at which melting occurs.[8]

Experimental Protocol: Capillary Method

1. Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush the crystals using a mortar and pestle.[8]

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

2. Apparatus Setup:

-

A modern melting point apparatus with a heated block and a viewing lens is recommended for accuracy and safety.

-

Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.[8]

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

3. Measurement Procedure:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[4]

-

Allow the apparatus to cool sufficiently before performing a more accurate determination.

-

For the accurate measurement, heat the sample rapidly to a temperature about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

dot

Caption: Workflow for Melting Point Determination.

PART 2: Determination of Boiling Point

For the determination of the boiling point of this compound, a micro-boiling point method is suitable, especially when only a small amount of the substance is available. This technique involves observing the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[9]

Experimental Protocol: Micro-Boiling Point Method

1. Sample Preparation:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube or fusion tube.[10] (Note: If the compound is a solid at room temperature, it must first be melted).

-

Take a capillary tube and seal one end. Place this sealed capillary tube, open end down, into the liquid in the test tube.[10]

2. Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil) or an aluminum block heater.[9][10] The bulb of the thermometer and the sample in the test tube should be at the same level.

3. Measurement Procedure:

-

Begin heating the bath or block gently.[10] As the temperature rises, air trapped in the capillary tube will be expelled, and a slow stream of bubbles will emerge from the open end of the capillary.[9]

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the substance is now filling the capillary.

-

Stop heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the point where the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure.[9]

-

Record the temperature at this exact moment. This is the boiling point of the liquid.[9]

-

It is advisable to repeat the determination to confirm the result.

dot

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling Precautions

This compound is a chemical that requires careful handling. Based on available safety data, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[11][12]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[12]

Data Interpretation and Reporting

The experimentally determined melting and boiling points should be reported as a range. For the melting point, this will be the range from the first appearance of liquid to complete liquefaction. For the boiling point, it is good practice to report the atmospheric pressure at which the measurement was taken, as boiling point is pressure-dependent.[9]

Conclusion

This technical guide provides a robust framework for the experimental determination of the melting and boiling points of this compound. By following these detailed protocols, researchers can obtain accurate and reproducible data, which is essential for the continued development and application of this important chemical intermediate. The principles and techniques described are fundamental to the physicochemical characterization of a wide range of chemical compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. labsolu.ca [labsolu.ca]

- 3. synquestlabs.com [synquestlabs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. vernier.com [vernier.com]

- 8. westlab.com [westlab.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

solubility of 2-Chloro-3-fluoro-6-nitroaniline in common lab solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluoro-6-nitroaniline in Common Laboratory Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted nitroaniline of interest in medicinal chemistry and materials science. In the absence of extensive public data for this specific molecule, this document establishes a predictive solubility profile based on first principles of chemical structure and by drawing parallels with structurally related analogs. Furthermore, it presents a detailed, robust experimental protocol for the quantitative determination of its solubility in a range of common laboratory solvents, empowering researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility

This compound is a halogenated nitroaromatic compound whose utility in drug development and chemical synthesis is intrinsically linked to its solubility. Solubility dictates the choice of solvents for reaction media, dictates the feasibility and efficiency of crystallization for purification, and is a primary determinant of dissolution rate in formulation studies. An understanding of its behavior in various solvent classes—from polar protic to nonpolar aprotic—is therefore of paramount importance for any scientist working with this compound.

This guide is structured to provide both a theoretical foundation for understanding the solubility of this compound and a practical framework for its empirical determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is governed by its molecular structure. This compound possesses a complex interplay of functional groups that dictate its polarity and hydrogen bonding capabilities.

-

Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the aromatic ring electron-deficient. The oxygen atoms are potential hydrogen bond acceptors.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the lone pair on the nitrogen). It imparts some polar character.

-

Halogen Atoms (Cl, F): The chlorine and fluorine atoms are electronegative, contributing to the molecule's overall dipole moment. However, they are generally considered weak in forming hydrogen bonds.

The presence of both hydrogen bond donors (-NH₂) and acceptors (-NO₂) suggests that intramolecular and intermolecular hydrogen bonding may occur, which can influence solubility. The overall molecule can be described as moderately polar. While specific data for this compound is scarce[1][2][3][4], we can infer properties from related structures like 3-nitroaniline and 4-nitroaniline[5][6].

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various common laboratory solvents. The presence of polar functional groups suggests better solubility in polar solvents. Data from related compounds like 2-chloro-5-nitroaniline, which shows high solubility in NMP, acetone, and ethyl acetate, supports these predictions[7]. Similarly, 3-nitroaniline is soluble in ethanol, ether, and acetone[5].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic benzene ring and halogens limit solubility in water. Solubility should increase in alcohols due to hydrogen bonding with the -OH group. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | These solvents can accept hydrogen bonds and have significant dipole moments, effectively solvating the polar regions of the molecule without a competing H-donor network. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | Toluene may show some solubility due to pi-pi stacking with the aromatic ring. Diethyl ether may show moderate solubility. Hexane is predicted to be a poor solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity is intermediate, and these solvents are often effective for compounds with mixed polar and nonpolar character. |

The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility.

References

- 1. labsolu.ca [labsolu.ca]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 948014-34-4|this compound|BLD Pharm [bldpharm.com]

- 4. 948014-34-4 this compound AKSci X6311 [aksci.com]

- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-6-nitroaniline for Research and Development

This guide provides comprehensive safety and hazard information for 2-Chloro-3-fluoro-6-nitroaniline (CAS No. 948014-34-4), tailored for researchers, scientists, and drug development professionals. The document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights, ensuring that laboratory protocols are built on a foundation of safety and scientific integrity.

Compound Identification and Physicochemical Profile

This compound is a substituted nitroaniline derivative. Understanding its fundamental properties is the first step in a robust risk assessment. While comprehensive experimental data is limited, the known properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 948014-34-4 | |

| Molecular Formula | C₆H₄ClFN₂O₂ | |

| Molecular Weight | 190.56 g/mol | |

| Appearance | Solid (form not specified) | Assumed from handling instructions |

| Intended Use | Laboratory chemicals, Manufacture of substances, Scientific research and development |

Hazard Identification and GHS Classification: A Triple Threat

According to the Globally Harmonized System (GHS), this compound is classified as a highly hazardous substance. Its toxicity profile indicates significant risk upon exposure through multiple routes, necessitating stringent controls.[1]

GHS Pictograms:

The required GHS pictograms provide an immediate visual warning of the primary hazards associated with this compound.

Caption: GHS Pictograms for this compound.[1]

Signal Word: Danger [1]

This signal word indicates a high level of hazard. The substance is capable of causing significant, immediate harm.

Hazard and Precautionary Statements:

The specific nature of the hazards and the required preventative measures are detailed in the H- and P-statements, respectively.

| Code | Statement | Classification |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H311 | Toxic in contact with skin | Acute Toxicity, Dermal (Category 3) |

| H331 | Toxic if inhaled | Acute Toxicity, Inhalation (Category 3) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (STOT SE 3) |

| P261 | Avoid breathing dust, mist, spray. | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention |

| P301+P310 | If swallowed: Immediately call a poison center/doctor. | Response |

| P302+P352 | If on skin: Wash with plenty of soap and water. | Response |

| P304+P340 | If inhaled: Remove person to fresh air and keep comfortable for breathing. | Response |

| P305+P351+P338 | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response |

| P405 | Store locked up. | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal |

Source: SynQuest Laboratories, Inc. Safety Data Sheet.[1]

Toxicological Profile: Understanding the Risks

The GHS classification points to three primary areas of toxicological concern:

-

High Acute Toxicity: The compound is categorized as "Toxic" (Category 3) via oral, dermal, and inhalation routes.[1] This implies that a relatively small amount of the substance entering the body can cause serious health effects or death. The causality stems from its potential to interfere with vital biological processes, a common trait for aromatic nitro compounds.

-

Irritant Properties: It is a confirmed skin and serious eye irritant.[1] Contact can lead to inflammation, redness, and pain. For the eyes, this can result in significant damage if not addressed immediately.

-

Respiratory Tract Irritation: As a respiratory irritant, inhalation of the dust can cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[1]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential to control exposure. The "Hierarchy of Controls" is the standard industrial hygiene model for mitigating risk, prioritizing systemic changes over reliance on individual PPE.

Caption: Hierarchy of controls for managing laboratory chemical risks.

Step-by-Step PPE Protocol:

This protocol must be followed in its entirety whenever handling the solid compound or its solutions.

-

Respiratory Protection:

-

Rationale: Due to its high inhalation toxicity (H331), respiratory protection is mandatory.[1]

-

Specification: A NIOSH-approved respirator with P100 (particulate) cartridges is required for handling the solid. If working with solutions where aerosols may be generated, combination cartridges effective against organic vapors and particulates should be used. Ensure proper fit testing has been conducted.

-

-

Hand Protection:

-

Rationale: The compound is toxic in contact with skin (H311) and a skin irritant (H315).[1]

-

Specification: Use chemically resistant gloves. Nitrile gloves are a common choice, but breakthrough times can vary. For prolonged work or when handling larger quantities, double-gloving (wearing two pairs of nitrile gloves) or using thicker, more robust gloves (e.g., butyl rubber) over a standard nitrile glove is a field-proven best practice. Always inspect gloves for tears or pinholes before use.

-

-

Eye and Face Protection:

-

Rationale: To prevent serious eye irritation (H319), direct splashes and contact with airborne particles must be prevented.[1]

-

Specification: Wear tight-fitting chemical safety goggles. A face shield should be worn over the goggles, especially when handling larger quantities (>1 g) or when there is a significant risk of splashing.

-

-

Skin and Body Protection:

-

Rationale: Protects against skin contact (H311) and contamination of personal clothing.[1]

-

Specification: A chemically resistant lab coat, fully buttoned, is required. Ensure clothing is made of a low-permeability material. Do not wear shorts or open-toed shoes in the laboratory.

-

Safe Handling and Storage Protocols

Handling Protocol:

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[1]

-

Weighing: Weighing of the solid should be done in a ventilated balance enclosure or by "weighing by difference" to minimize dust generation. For the latter, the container is tared, the approximate amount of substance is added inside a fume hood, and the container is re-weighed.

-

Manipulation: Use tools (spatulas, scoops) that minimize dust creation. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Contamination: Avoid any contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate all surfaces and equipment used.

Storage Protocol:

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[1]

-

Security: The substance must be stored locked up (P405), accessible only to authorized personnel.[1] This is a direct requirement stemming from its high acute toxicity.

-

Compatibility: Store away from incompatible materials such as strong oxidizing agents, which could lead to vigorous, exothermic reactions.

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures.

Caption: Decision workflow for handling emergencies involving this compound.

First-Aid Protocol:

-

General Advice: Seek immediate medical attention for any exposure.[1] Provide the Safety Data Sheet to the responding medical personnel.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth out with water. Never give anything by mouth to an unconscious person.[1]

Firefighting and Decomposition Hazards

While not flammable, containers of this substance may burn in a fire. The primary danger in a fire scenario is the generation of highly toxic and corrosive decomposition products.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray appropriate for the surrounding fire.[1]

-

Hazardous Decomposition Products: Thermal decomposition generates highly toxic fumes, including:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF)[1]

-

-

Advice for Firefighters: Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain or in general trash.

References

An In-Depth Technical Guide to the Reactivity of Aniline and Nitro Groups

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Aniline and nitro-substituted aromatic compounds represent a fundamental dichotomy in organic chemistry. Their opposing electronic natures—the electron-donating amino group of aniline and the electron-withdrawing nitro group—govern a vast and versatile range of chemical transformations. For researchers in drug development, mastering the reactivity of these moieties is not merely academic; it is essential for the strategic design and synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the core principles and practical applications of aniline and nitro group reactivity, grounded in mechanistic understanding and field-proven protocols.

Part 1: The Dichotomy of Electronic Effects: Aniline vs. Nitroarenes

The reactivity of a substituted benzene ring is profoundly influenced by the electronic nature of its substituents. The amino group (-NH₂) and the nitro group (-NO₂) lie at opposite ends of this spectrum, dictating both the rate and the regioselectivity of electrophilic aromatic substitution (EAS).

Section 1.1: The Amino Group: An Activating, Ortho-, Para-Director

The amino group in aniline is a powerful activating group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[1][2] This donation of electron density increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than benzene itself.[3]

The resonance effect specifically increases the electron density at the ortho and para positions, as illustrated by the resonance structures below.[1][4] Consequently, electrophiles will preferentially attack these positions. This phenomenon is known as ortho-, para- direction.[1][4]

Caption: Resonance in Aniline.

Section 1.2: The Nitro Group: A Deactivating, Meta-Director

In stark contrast, the nitro group is a strong deactivating group.[5][6] Both through induction and resonance, it withdraws electron density from the aromatic ring, making it less nucleophilic and thus much less reactive towards electrophiles.[5][7] The nitration of nitrobenzene, for instance, is approximately 100,000 times slower than the nitration of benzene.[6]

The electron-withdrawing nature of the nitro group creates a partial positive charge at the ortho and para positions.[7][8] This destabilizes the carbocation intermediate (the sigma complex) that would be formed during electrophilic attack at these positions.[9] As a result, the meta position, which is less deactivated, becomes the most favorable site for electrophilic attack.[7][8]

Caption: Resonance in Nitrobenzene.

Section 1.3: Comparative Summary of Electronic Effects

| Feature | Aniline (-NH₂) | Nitroarene (-NO₂) |

| Effect on Ring | Activating | Deactivating[6] |

| Primary Electronic Effect | +R (Resonance Donation) | -R (Resonance Withdrawal), -I (Inductive Withdrawal)[7] |

| Directing Influence (EAS) | Ortho, Para[1] | Meta[7][8] |

| Reactivity vs. Benzene | More Reactive | Less Reactive[6] |

Part 2: Key Transformations of the Aniline Moiety

The high reactivity and nucleophilicity of the amino group make aniline a versatile substrate for a wide range of transformations crucial in drug synthesis.

Section 2.1: N-Acylation: A Strategy for Reactivity Modulation

The potent activating effect of the amino group can be a double-edged sword, leading to over-reaction (e.g., polysubstitution) or oxidation.[10] A common and effective strategy to moderate this reactivity is the acylation of the amino group to form an amide (an anilide).[3][11] This is a reversible transformation, making the acetyl group an excellent protecting group.

-

Causality: The lone pair on the amide nitrogen is delocalized onto the adjacent carbonyl oxygen, reducing its ability to activate the aromatic ring. This makes the acylated aniline less susceptible to oxidation and allows for more controlled electrophilic substitution, typically favoring the para product due to steric hindrance.[3][10]

Section 2.2: Diazotization and the Sandmeyer Reaction

One of the most powerful synthetic applications of anilines is their conversion to diazonium salts.[12] Treatment of aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a relatively stable arenediazonium salt.[12][13]

These diazonium salts are exceptional intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its displacement by a wide variety of nucleophiles in what are known as Sandmeyer reactions (using copper(I) salts as catalysts) or related transformations.[14][15] This provides a synthetic route to introduce substituents (e.g., -Cl, -Br, -CN, -OH) that are difficult to install via direct electrophilic substitution.[13][14][15]

Caption: Sandmeyer Reaction Workflow.

Section 2.3: Oxidation of Aniline

Aniline is highly susceptible to oxidation, and exposure to air and light can lead to the formation of colored impurities.[11] The oxidation products are diverse and depend on the specific oxidizing agent and reaction conditions.[11] Strong oxidants like chromic acid can convert aniline to quinone, while others can lead to complex polymeric materials like aniline black.[11] This sensitivity to oxidation underscores the importance of the protective acylation strategy in multi-step syntheses.

Protocol Example: Synthesis of Acetanilide from Aniline

This protocol demonstrates the N-acylation of aniline to temper its reactivity. The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic anhydride.[16]

Materials:

-

Aniline (2.0 mL)

-

Acetic Anhydride (2.5 mL)

-

Concentrated Hydrochloric Acid (a few drops, optional catalyst)[17]

-

Sodium Acetate (optional, to buffer)[18]

-

Water

-

Ice

Procedure:

-

In a 125 mL Erlenmeyer flask, combine 2.0 mL of aniline with 15 mL of water.[19]

-

While swirling the flask, slowly add 2.5 mL of acetic anhydride to the aniline mixture.[19]

-

Stir the mixture vigorously. An exothermic reaction will occur, and a white precipitate of crude acetanilide will form.[16][17]

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.[18]

-

Collect the crude product by vacuum filtration and wash it with a small amount of ice-cold water.[20]

-

Purification (Recrystallization): Transfer the crude solid to a beaker, add a minimal amount of hot water to dissolve it, and if the solution is colored, add a small amount of activated charcoal to decolorize it.[17][19]

-

Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly. Pure, crystalline acetanilide will form.[17]

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

Part 3: The Synthetic Utility of the Nitro Group

While the nitro group deactivates the ring towards electrophilic attack, it serves two critical roles in synthesis: as a precursor to the versatile amino group and as an activator for nucleophilic aromatic substitution.

Section 3.1: Reduction to Anilines

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in the synthesis of pharmaceuticals and other fine chemicals.[21][22] This conversion is the most common route for preparing anilines.[12][23]

There are two primary methods for this reduction:

-

Catalytic Hydrogenation: This method involves treating the nitroarene with hydrogen gas (H₂) or a hydrogen transfer source in the presence of a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.[21][24] It is often considered a "greener" method as the primary byproduct is water.[21] However, it can lack chemoselectivity, as other functional groups (e.g., alkenes, alkynes, carbonyls) may also be reduced.

-

Metal/Acid Reduction: This classic method uses metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[25][26][27] These systems are generally cost-effective and exhibit excellent functional group tolerance, selectively reducing the nitro group.[21][26] However, the workup can be more cumbersome, requiring neutralization and removal of metal salts.[21][28]

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni)[21] | Clean (water byproduct), mild conditions possible | Expensive catalysts, low chemoselectivity, flammable H₂ gas[21][24] |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or AcOH[21] | Cost-effective, high chemoselectivity | Corrosive acids, cumbersome workup (metal salts)[21][28] |

Section 3.2: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of a strong electron-withdrawing group like -NO₂ can activate the ring for Nucleophilic Aromatic Substitution (SNAr).[29][30][31]

For the SNAr mechanism to be effective, the nitro group must be positioned ortho or para to a good leaving group (such as a halide).[30][31] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[30] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization that is not possible if the nitro group is in the meta position.[31] The subsequent loss of the leaving group restores the aromaticity of the ring.

Caption: SNAr Mechanism.

Protocol Example: Reduction of Nitrobenzene to Aniline using Tin and HCl

This protocol outlines a classic metal/acid reduction. The mechanism involves the stepwise reduction of the nitro group, with tin acting as the reducing agent by donating electrons.[27][32]

Materials:

-

Nitrobenzene (25 g)

-

Granulated Tin (50 g)[33]

-

Concentrated Hydrochloric Acid (125 mL)[33]

-

Sodium Hydroxide solution (concentrated)

Procedure: Safety Note: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a reflux condenser, combine 25 g of nitrobenzene and 50 g of granulated tin.[33]

-

Begin stirring the mixture and start adding 125 mL of concentrated HCl in small portions over a period of about 30 minutes. The reaction is exothermic and may need to be cooled in an ice bath if it becomes too vigorous.[33]

-

After the addition of HCl is complete, heat the mixture on a boiling water bath until the odor of nitrobenzene is no longer present (approximately 30-60 minutes).[25][33]

-

Cool the flask to room temperature. The aniline is present as its hydrochloride salt (anilinium chloride).

-

To liberate the free aniline, carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will also dissolve the tin hydroxides formed.

-

The aniline can then be isolated from the aqueous mixture, typically by steam distillation, followed by extraction and final purification.[33]

Part 4: The Aniline-Nitro Group Synergy in Drug Development

The strategic use of aniline and nitro groups is a cornerstone of modern medicinal chemistry. These functional groups are not just synthetic intermediates but are often integral parts of the final active pharmaceutical ingredient (API).

-

Synthetic Handles: The nitro group is frequently introduced into an aromatic ring to serve as a "synthetic handle."[22] Its robust nature allows it to survive various reaction conditions before being strategically reduced to an amine at a later stage in the synthesis.[22] This newly formed amino group can then be further functionalized, for example, by forming amides, sulfonamides, or ureas, which are common motifs in drug molecules.

-

Pharmacological Role: The amino group of an aniline moiety is often a key pharmacophoric element, capable of forming critical hydrogen bonds with biological targets like enzymes and receptors.[34] Conversely, while often viewed as a potential toxicophore, the nitro group itself is present in a number of approved drugs where it plays a direct role in the molecule's mechanism of action, often through bioreduction in hypoxic environments (e.g., in certain anticancer or antimicrobial agents).[35][36]

The ability to interconvert between these two functional groups provides medicinal chemists with immense flexibility, allowing them to modulate properties such as solubility, basicity (pKa), and electronic character to optimize a drug candidate's efficacy, selectivity, and pharmacokinetic profile.[34]

Conclusion

The reactivities of the aniline and nitro groups are fundamentally governed by their opposing electronic influences on the aromatic ring. Aniline's electron-donating amino group activates the ring for ortho-, para- directed electrophilic substitution, while the nitro group's electron-withdrawing nature deactivates the ring, directing electrophiles to the meta position and enabling ortho-, para- nucleophilic substitution. A thorough understanding of these principles, coupled with the strategic application of key transformations such as acylation, diazotization, and reduction, provides researchers and drug development professionals with a powerful and versatile toolkit for the rational design and synthesis of novel therapeutics.

References

- 1. Why is the amino group in aniline ortho-para directing? | Filo [askfilo.com]

- 2. homework.study.com [homework.study.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. quora.com [quora.com]

- 5. Khan Academy [khanacademy.org]

- 6. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]

- 7. atlas.org [atlas.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gauthmath.com [gauthmath.com]

- 11. Aniline - Wikipedia [en.wikipedia.org]

- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 13. byjus.com [byjus.com]

- 14. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 16. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 17. byjus.com [byjus.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. Preparation of acetanilide [cs.gordon.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. benchchem.com [benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. youtube.com [youtube.com]

- 24. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. sarthaks.com [sarthaks.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. d-nb.info [d-nb.info]

- 30. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 33. m.youtube.com [m.youtube.com]

- 34. cresset-group.com [cresset-group.com]

- 35. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 36. researchgate.net [researchgate.net]

history and discovery of substituted nitroanilines

An In-Depth Technical Guide to the History, Synthesis, and Application of Substituted Nitroanilines

Authored by Gemini, Senior Application Scientist

Abstract

Substituted nitroanilines represent a cornerstone class of compounds in organic chemistry, bridging the historical origins of the synthetic dye industry with modern applications in pharmaceuticals, materials science, and analytical reagents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the trajectory of these vital intermediates from their discovery in the 19th century to the sophisticated synthetic strategies employed today. We will delve into the core methodologies of their synthesis—electrophilic aromatic substitution, nucleophilic aromatic substitution, and selective reduction—explaining the mechanistic causality behind experimental choices. Detailed, field-proven protocols, structure-activity relationships, and a survey of their broad applications are presented to create a self-validating and authoritative resource.

A Serendipitous Beginning: Aniline, Coal Tar, and the Dawn of a Colorful Era

The story of nitroanilines is inextricably linked to the discovery of aniline and the birth of the synthetic chemical industry. In the early 19th century, aniline (C₆H₅NH₂) was isolated from various sources by different chemists, each bestowing a new name: Crystallin by Otto Unverdorben in 1826 from indigo, and kyanol by Friedlieb Runge in 1834 from coal tar.[1][2] It was August Wilhelm von Hofmann who ultimately demonstrated these were the same compound in 1843, solidifying the name "aniline".[2]

This "coal tar chemistry" became the crucible for innovation.[3] The pivotal moment arrived in 1856 when Hofmann's 18-year-old student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, while attempting to produce quinine from the oxidation of aniline.[1][2][4] This discovery ignited the synthetic dye industry, shifting the focus of organic chemistry towards creating vibrant colors from industrial byproducts.[4]

Shortly thereafter, the German chemist Johann Peter Griess made a monumental contribution. In 1858, he discovered the diazotization of aryl amines, a reaction that converts an amino group into a highly reactive diazonium salt (-N₂⁺).[5][6][7][8] This breakthrough was the key to unlocking the vast and versatile class of azo dyes, which are formed by coupling these diazonium salts with activated aromatic compounds.[5][9] Substituted nitroanilines quickly became indispensable as both diazonium salt precursors and coupling components, cementing their role as fundamental intermediates in the burgeoning dye industry.[10][11][12]

Core Synthetic Methodologies: A Tale of Three Strategies

The synthesis of substituted nitroanilines is a masterclass in controlling the reactivity of the aromatic ring. The interplay between the electron-donating amino group and the electron-withdrawing nitro group dictates the synthetic approach. Three primary strategies have been developed, each addressing specific challenges of regioselectivity and reactivity.

Electrophilic Aromatic Substitution (EAS): The Challenge of Direct Nitration

The most intuitive route to a nitroaniline would be the direct nitration of aniline. However, this approach is fraught with complications. The amino group (-NH₂) is a powerful activating, ortho, para-directing group, making the ring highly susceptible to electrophilic attack.[13]

The Causality of Failure: The standard nitrating mixture (concentrated HNO₃ and H₂SO₄) is strongly acidic. This protonates the basic amino group to form the anilinium ion (-NH₃⁺).[14][15] This ion is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[13][14][15] Consequently, direct nitration yields a mixture of ortho, meta, and para isomers, along with significant amounts of tarry oxidation byproducts, making it an impractical synthetic route.[14][16][17]

The Solution: Amide Protection: To achieve regiochemical control and prevent oxidation, the reactivity of the amino group must be temporarily attenuated. This is accomplished by protecting it as an amide, most commonly an acetanilide, via reaction with acetic anhydride.

Expertise in Action: The acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than a free amino group.[13][17] This moderation prevents unwanted side reactions. Furthermore, the steric bulk of the acetamido group hinders the electrophile's approach to the ortho positions, leading to a strong preference for substitution at the para position.[16][17] The protecting group is then easily removed by acid or base hydrolysis to yield the desired nitroaniline.

Caption: Multi-step synthesis of p-nitroaniline via EAS with amine protection.

Protocol 1: Synthesis of 4-Nitroaniline from Aniline [10][18][19]

Step 1: Acetylation of Aniline to form Acetanilide.

-

In a fume hood, add aniline (10 mL) to a flask containing glacial acetic acid (20 mL).

-

Carefully add acetic anhydride (12 mL) to the mixture.

-

Heat the mixture under reflux for 15 minutes.

-

Pour the hot mixture into 200 mL of ice-cold water while stirring vigorously.

-

Collect the precipitated white solid (acetanilide) by vacuum filtration and wash with cold water.

-

Recrystallize from hot water to purify. Dry the crystals completely.

Step 2: Nitration of Acetanilide.

-

Add the dried acetanilide (5.0 g) to glacial acetic acid (5 mL) in a flask.

-

Carefully add concentrated sulfuric acid (10 mL) and cool the mixture in an ice-salt bath to 0-5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (2.5 mL), keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, let the mixture stand at room temperature for 30 minutes.

-

Pour the reaction mixture onto 100 g of crushed ice. The yellow solid, p-nitroacetanilide, will precipitate.

-

Collect the product by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of p-Nitroacetanilide.

-

Place the crude p-nitroacetanilide (5.0 g) in a round-bottom flask.

-

Add a solution of 70% sulfuric acid (30 mL).

-

Heat the mixture under reflux for 20-30 minutes, until the solid dissolves.

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Neutralize the solution by slowly adding aqueous sodium hydroxide until it is alkaline. This will precipitate the p-nitroaniline.

-

Collect the yellow crystalline product by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture to purify.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electron Deficiency

The SNAr mechanism provides a powerful and industrially significant route to substituted nitroanilines. This reaction is predicated on a reversal of electronic demand compared to EAS.

The Causality of Success: Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of one or more strongly electron-withdrawing groups, such as a nitro group (-NO₂), depletes the ring of electron density.[20][21] This "activation" makes the ring susceptible to attack by a nucleophile. The attack is most favored at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[22] A suitable leaving group (typically a halide) is then expelled to restore aromaticity.

This is the basis for the commercial production of 2-nitroaniline and 4-nitroaniline, which involves the reaction of 2-nitrochlorobenzene or 4-nitrochlorobenzene with ammonia at high temperatures and pressures.[19][23][24]

References

- 1. Aniline [trc-leiden.nl]

- 2. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 3. printwiki.org [printwiki.org]

- 4. Manufacturing a Rainbow: The Development of Synthetic Dye · Red or Blue? · Fashion2Fiber [fashion2fiber.osu.edu]

- 5. Sample of the dye Anisol Red made by Peter Griess | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 6. Johann Peter Griess | German chemist | Britannica [britannica.com]

- 7. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Semantic Scholar [semanticscholar.org]

- 8. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. azom.com [azom.com]

- 11. nbinno.com [nbinno.com]

- 12. 4-Nitroaniline [chemeurope.com]

- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]